molecular formula C19H23F2NO B2799994 N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide CAS No. 942034-40-4

N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide

Cat. No.: B2799994
CAS No.: 942034-40-4
M. Wt: 319.396
InChI Key: LDSAJAZXOVGPJX-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide is a compound that features an adamantane moiety attached to an ethyl group, which is further connected to a difluorobenzamide structure Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide typically involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This method yields the desired amide in good yields (70-90%). Another approach involves the Chan–Lam coupling reaction, where adamantane-containing amines react with arylboronic acids under copper(II) acetate catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the amide group can produce the corresponding amine.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to inhibit enzymes like epoxide hydrolase by binding to the active site and preventing substrate access . This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which can enhance its biological activity and stability compared to other adamantane derivatives. The fluorine atoms can increase the compound’s lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2NO/c1-11(22-18(23)15-2-3-16(20)17(21)7-15)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSAJAZXOVGPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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